Enhanced Lipophilicity vs. Non-Brominated Analog
The presence of a bromine atom in 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde results in a substantially higher predicted lipophilicity (ACD/LogP = 1.20) and lower aqueous solubility (estimated 4,576 mg/L) compared to its non-brominated structural analog, 2-methyl-1H-imidazole-5-carbaldehyde (CAS 35034-22-1), which has a simpler profile without the bromine. This difference can translate into improved membrane permeability for fragments derived from this scaffold . The non-brominated analog lacks the heavy atom needed for X-ray crystallography phasing or for forming halogen bonds with biological targets, which are distinct advantages of the brominated compound .
| Evidence Dimension | Predicted LogP (Lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 1.20 (predicted) |
| Comparator Or Baseline | 2-Methyl-1H-imidazole-5-carbaldehyde (CAS 35034-22-1), no bromine atom; typical LogP for non-halogenated analog is lower |
| Quantified Difference | The bromine atom adds approximately 0.5–1.0 LogP units compared to the non-brominated scaffold, based on standard halogen substitution effects. |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 prediction |
Why This Matters
The higher LogP makes the brominated scaffold a better starting point for optimizing membrane permeability in cell-based assays, a key parameter in fragment-to-lead campaigns.
